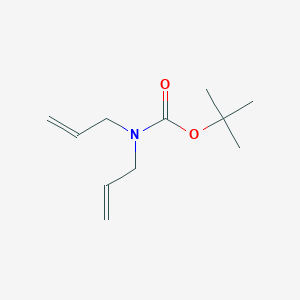

tert-Butyl N,N-diallylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N,N-bis(prop-2-enyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h6-7H,1-2,8-9H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIPHUBKNVVTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408412 | |

| Record name | tert-Butyl N,N-diallylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151259-38-0 | |

| Record name | tert-Butyl N,N-diallylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl N,N-diallylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of tert-Butyl N,N-diallylcarbamate. This compound serves as a valuable intermediate in organic synthesis, particularly as a protected diallylamine derivative for the construction of nitrogen-containing heterocyclic compounds through ring-closing metathesis (RCM). This document includes a compilation of its physical and chemical properties, detailed experimental protocols for its preparation and subsequent reactions, and a discussion of its primary applications in synthetic chemistry.

Chemical Properties

This compound, also known as N-Boc-diallylamine, is a carbamate-protected secondary amine. The tert-butoxycarbonyl (Boc) group provides stability under a range of reaction conditions, making it an effective protecting group for the nitrogen atom.[1]

Structure and Identification

-

IUPAC Name: tert-butyl N,N-bis(prop-2-en-1-yl)carbamate

-

Synonyms: N-Boc-diallylamine, tert-Butyl diallylcarbamate

-

CAS Number: 151259-38-0

-

Molecular Formula: C₁₁H₁₉NO₂

-

Molecular Weight: 197.27 g/mol

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow oil | [2] |

| Boiling Point | 75 °C at 1.5 mmHg | [2] |

| Density | 0.914 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.442 | [2] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [2] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). Insoluble in water. |

Spectral Data (Predicted)

¹H NMR (proton nuclear magnetic resonance) Spectrum (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.70 - 5.90 | m | 2H | -CH=CH₂ |

| ~5.10 - 5.25 | m | 4H | -CH=CH₂ |

| ~3.90 | d | 4H | N-CH₂- |

| 1.45 | s | 9H | -C(CH₃)₃ (tert-butyl) |

¹³C NMR (carbon-13 nuclear magnetic resonance) Spectrum (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C=O (carbamate) |

| ~134 | -CH=CH₂ |

| ~117 | -CH=CH₂ |

| ~80 | -C(CH₃)₃ (quaternary) |

| ~50 | N-CH₂- |

| 28.3 | -C(CH₃)₃ (methyl) |

IR (Infrared) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2975, 2930 | Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1400 | Strong | C-N stretch |

| ~1160 | Strong | C-O stretch |

| ~990, 920 | Strong | =C-H bend (alkene) |

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): m/z = 197

-

Major Fragments: Loss of the tert-butyl group ([M-57]⁺) is expected to be a prominent fragmentation pathway, resulting in a peak at m/z = 140. Further fragmentation of the allyl groups is also anticipated.[6][13][16][17][18]

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the reaction of diallylamine with di-tert-butyl dicarbonate (Boc₂O).[19][20][21][22]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

Diallylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of diallylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar, add di-tert-butyl dicarbonate (1.05 equivalents) portion-wise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting diallylamine is consumed.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound as a colorless oil.

Reactivity and Applications

The primary utility of this compound in organic synthesis lies in its role as a precursor to nitrogen-containing heterocycles via ring-closing metathesis (RCM).[23][24] The Boc-protected nitrogen is stable to the reaction conditions of RCM, and the resulting cyclic product can be deprotected under acidic conditions to reveal the free secondary amine.[20][25]

Ring-Closing Metathesis (RCM)

The intramolecular cyclization of the two allyl groups is typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts (first, second, or third generation) or Hoveyda-Grubbs catalysts.[23][24][26][27][28] The reaction proceeds via a metallacyclobutane intermediate, leading to the formation of a five-membered dihydropyrrole ring and the release of ethylene gas as a byproduct.[23][24]

RCM Experimental Workflow

Caption: Experimental workflow for the Ring-Closing Metathesis of this compound.

Detailed Experimental Protocol: Ring-Closing Metathesis

Materials:

-

This compound

-

Grubbs' second-generation catalyst

-

Dichloromethane (DCM), anhydrous and degassed

-

Ethyl vinyl ether

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous and degassed DCM in a Schlenk flask under an inert atmosphere of argon or nitrogen.

-

Add Grubbs' second-generation catalyst (typically 1-5 mol%) to the solution.

-

Stir the reaction mixture at room temperature or gentle reflux (e.g., 40 °C) and monitor the progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for an additional 20-30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate.

Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in DCM, or with HCl in an organic solvent, to yield the corresponding secondary amine.[20]

Safety Information

This compound is a combustible liquid.[2] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its straightforward preparation and its utility as a substrate for ring-closing metathesis make it an important precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. The Boc protecting group offers robust protection of the amine functionality while allowing for facile deprotection under mild acidic conditions. This guide provides essential information for researchers and scientists working with this compound, facilitating its effective use in synthetic and drug development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. utsouthwestern.edu [utsouthwestern.edu]

- 10. acdlabs.com [acdlabs.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Boc-Protected Amino Groups [organic-chemistry.org]

- 20. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 21. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 22. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 23. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 24. Ring Closing Metathesis [organic-chemistry.org]

- 25. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 26. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 27. scribd.com [scribd.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyl N,N-diallylcarbamate (CAS: 151259-38-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl N,N-diallylcarbamate (CAS number 151259-38-0), a versatile synthetic intermediate. The document details its physicochemical properties, synthesis, and key applications, with a focus on its role in the construction of nitrogen-containing heterocyclic compounds through ring-closing metathesis. Experimental protocols and safety information are also included to assist researchers in its practical application.

Introduction

This compound is a protected amine that serves as a valuable building block in organic synthesis. The presence of two terminal allyl groups makes it an ideal substrate for ring-closing metathesis (RCM), a powerful reaction for the formation of cyclic compounds. The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization. This combination of features makes it a useful precursor for the synthesis of a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in many biologically active molecules and pharmaceuticals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 151259-38-0 | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₂ | [1][2] |

| Molecular Weight | 197.27 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 75 °C at 1.5 mmHg | [1][2] |

| Density | 0.914 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.442 | [1][2] |

| Flash Point | 81 °C (closed cup) | [1] |

| pKa (Predicted) | -1.46 ± 0.70 | [2] |

| Solubility | Soluble in common organic solvents. | |

| Storage | Store in a cool, dry, and well-ventilated area. | [3] |

Synthesis

The most common method for the synthesis of this compound involves the reaction of diallylamine with di-tert-butyl dicarbonate (Boc anhydride).

General Synthesis Workflow

The synthesis follows a straightforward nucleophilic substitution mechanism where the nitrogen atom of diallylamine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide as byproducts.

Detailed Experimental Protocol

The following protocol is adapted from a literature procedure.[3]

Materials:

-

Diallylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve diallylamine (1.0 eq) in methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.2 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Remove the methanol under reduced pressure.

-

The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless oil.

Applications in Organic Synthesis

The primary application of this compound is as a precursor for the synthesis of nitrogen-containing heterocycles via ring-closing metathesis (RCM).

Ring-Closing Metathesis (RCM)

RCM is a powerful and widely used olefine metathesis reaction that allows for the intramolecular formation of cyclic alkenes from acyclic dienes. For this compound, this reaction leads to the formation of a five-membered dihydropyrrole ring system, a common motif in many natural products and pharmaceuticals. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts.[2]

General Protocol for RCM of this compound

Materials:

-

This compound

-

Grubbs' or Hoveyda-Grubbs' catalyst (e.g., Grubbs' II catalyst)

-

Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

Procedure:

-

Dissolve this compound in the chosen anhydrous, degassed solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Add the ruthenium catalyst (typically 1-5 mol%) to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched, and the catalyst is removed.

-

The solvent is evaporated, and the resulting crude product, Boc-3,4-dehydro-D-proline, can be purified by column chromatography.

The resulting dihydropyrrole can then be deprotected and further modified to generate a library of compounds for drug discovery screening.

Spectroscopic Data

Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. Researchers are advised to acquire this data on their own purified samples for full characterization. For reference, the expected regions for key signals are outlined below.

| Spectroscopy | Expected Signals |

| ¹H NMR | - Singlet around 1.4-1.5 ppm (9H, tert-butyl group)- Multiplets for the allyl protons: - ~3.9-4.1 ppm (d, 4H, -N-CH₂-) - ~5.1-5.3 ppm (m, 4H, =CH₂) - ~5.7-5.9 ppm (m, 2H, -CH=) |

| ¹³C NMR | - Signal for the tert-butyl carbons (~28 ppm for CH₃ and ~80 ppm for the quaternary carbon)- Signal for the carbonyl carbon (~155 ppm)- Signals for the allyl carbons (~49 ppm for -N-CH₂-, ~117 ppm for =CH₂, and ~134 ppm for -CH=) |

| IR (Infrared) | - C-H stretching from the alkyl and alkene groups (~2850-3100 cm⁻¹)- Strong C=O stretching from the carbamate group (~1690-1710 cm⁻¹)- C=C stretching from the allyl groups (~1640 cm⁻¹)- C-N stretching (~1160-1250 cm⁻¹) |

| Mass Spec (MS) | - Expected molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 197.27. |

Safety and Handling

This compound is classified as a combustible liquid.[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from heat and ignition sources.

-

Disposal: Dispose of in accordance with local regulations for chemical waste.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its utility primarily lies in its application as a substrate for ring-closing metathesis to generate nitrogen-containing heterocycles, which are important scaffolds in drug discovery and development. This guide provides essential information for researchers and scientists working with this compound, from its fundamental properties to its synthetic applications. The provided experimental protocols offer a starting point for its synthesis and subsequent transformations. Further research into the applications of its derivatives in medicinal chemistry is a promising area of investigation.

References

An In-depth Technical Guide to tert-Butyl N,N-diallylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl N,N-diallylcarbamate, a versatile chemical intermediate. The document details its physicochemical properties, outlines a general synthetic protocol, and discusses its applications in modern organic synthesis, particularly relevant to drug discovery and development.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, offering a clear reference for its physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Weight | 197.27 g/mol | [1][2][3] |

| Molecular Formula | C₁₁H₁₉NO₂ | [1][3] |

| CAS Number | 151259-38-0 | [1][2] |

| Density | 0.914 g/mL at 25 °C | [1][2][3] |

| Boiling Point | 75 °C at 1.5 mmHg | [1][2][3] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [1][2] |

| Refractive Index | n20/D 1.442 | [1][2][3] |

| InChI Key | RRIPHUBKNVVTBM-UHFFFAOYSA-N | [1][2] |

| SMILES String | CC(C)(C)OC(=O)N(CC=C)CC=C | [2] |

Synthesis Overview

This compound is a protected form of diallylamine, where the nitrogen atom is masked with a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in multi-step organic syntheses, allowing for selective reactions at other functional groups within a molecule. The Boc group is favored due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.

A common synthetic route to this compound involves the reaction of diallylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base. This reaction is a standard procedure for the introduction of a Boc protecting group onto a secondary amine.

This protocol describes a general procedure for the Boc-protection of diallylamine.

Materials:

-

Diallylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable organic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve diallylamine (1.0 equivalent) in the chosen organic solvent.

-

Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in the same organic solvent to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel if necessary.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly heterocyclic compounds.[4] The diallyl functionality is a precursor for ring-closing metathesis (RCM) reactions, a powerful tool in organic synthesis for the construction of cyclic structures.[4] RCM, often catalyzed by ruthenium-based catalysts such as the Grubbs or Hoveyda-Grubbs catalysts, can be employed to synthesize various nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.[4]

The Boc protecting group in this compound allows for the diallylamine moiety to be carried through several synthetic steps without undergoing unwanted side reactions. Once the desired molecular framework is assembled, the Boc group can be readily removed under acidic conditions to liberate the secondary amine for further functionalization. This strategy is crucial in the total synthesis of natural products and the development of novel drug candidates.

Logical and Experimental Workflow

The following diagrams illustrate the logical relationship in the synthesis of this compound and a typical experimental workflow for its purification.

Caption: Synthetic pathway for this compound.

Caption: Post-synthesis purification workflow.

References

tert-Butyl N,N-diallylcarbamate structural formula

An In-depth Technical Guide to tert-Butyl N,N-diallylcarbamate

This guide provides a comprehensive overview of this compound, a versatile molecule in organic synthesis. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Properties

This compound is a protected amine that features a tert-butoxycarbonyl (Boc) protecting group attached to a diallylamine core.

Structural Formula:

Chemical Identifiers and Properties:

A summary of the key chemical properties for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H19NO2 | [1] |

| Molecular Weight | 197.27 g/mol | [1][2] |

| CAS Number | 151259-38-0 | [1][3] |

| Appearance | Colorless oil | [4] |

| Boiling Point | 75 °C at 1.5 mmHg | [1][3][4] |

| Density | 0.914 g/mL at 25 °C | [1][3][4] |

| Refractive Index (n20/D) | 1.442 | [1][3][4] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [3] |

| SMILES String | CC(C)(C)OC(=O)N(CC=C)CC=C | [3] |

| InChI Key | RRIPHUBKNVVTBM-UHFFFAOYSA-N |

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of diallylamine with di-tert-butyl dicarbonate (Boc anhydride).[4]

Experimental Procedure:

-

Reaction Setup: A solution of diallylamine (1.0 equivalent) in methanol is prepared in a reaction vessel and cooled to 0°C.[4]

-

Reagent Addition: Di-tert-butyl dicarbonate (1.19 equivalents) is added portion-wise to the cooled solution of diallylamine.[4]

-

Reaction Progression: Following the addition, the reaction mixture is allowed to gradually warm to room temperature and is stirred for an additional hour.[4]

-

Workup: The reaction mixture is concentrated under reduced pressure to remove the solvent.[4]

-

Purification: The resulting residue is purified by silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate (starting from 100% petroleum ether and increasing to 50% ethyl acetate). This purification yields the final product as a colorless oil.[4]

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds.[4][5] The diallyl functionality allows for ring-closing metathesis (RCM) reactions, a powerful tool in organic synthesis for the formation of cyclic structures.[5] For instance, RCM reactions of this compound have been reported using Hoveyda-Grubbs type catalysts.[5]

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

References

- 1. 151259-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound 98 151259-38-0 [sigmaaldrich.com]

- 4. This compound CAS#: 151259-38-0 [amp.chemicalbook.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

Spectroscopic and Analytical Profile of tert-Butyl N,N-diallylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-Butyl N,N-diallylcarbamate (CAS Number: 151259-38-0). Included are predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Detailed experimental protocols for acquiring such spectra are also provided, along with a workflow diagram for the spectroscopic analysis of chemical compounds.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is based on the analysis of its chemical structure and comparison with analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.80 | m | 2H | -CH=CH₂ |

| ~5.15 | m | 4H | -CH=CH₂ |

| ~3.85 | d | 4H | N-CH₂- |

| 1.47 | s | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C=O |

| ~134.5 | -CH=CH₂ |

| ~116.5 | -CH=CH₂ |

| ~79.5 | -C(CH₃)₃ |

| ~48.0 | N-CH₂- |

| ~28.5 | -C(CH₃)₃ |

Table 3: Predicted IR Absorption Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch |

| ~2975, ~2930 | Strong | C-H stretch (alkyl) |

| ~1695 | Strong | C=O stretch (carbamate) |

| ~1645 | Medium | C=C stretch |

| ~1450, ~1365 | Medium | C-H bend (alkyl) |

| ~1150 | Strong | C-O stretch |

| ~990, ~920 | Strong | =C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 197 | Moderate | [M]⁺ (Molecular Ion) |

| 141 | High | [M - C₄H₈]⁺ |

| 100 | High | [M - OC(CH₃)₃]⁺ |

| 57 | Very High | [C(CH₃)₃]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques cited.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The sample is then transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used. Key parameters include a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. Several thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

-

2.2 Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.

-

Sample Application: A small drop of neat liquid this compound is placed directly onto the center of the ATR crystal.

-

Spectrum Acquisition: The sample spectrum is collected. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The final absorbance or transmittance spectrum is generated by automatically ratioing the sample spectrum against the background spectrum. The ATR crystal is cleaned with an appropriate solvent (e.g., isopropanol) and dried after the measurement.

-

2.3 Mass Spectrometry (MS)

-

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatography (GC) inlet.

-

Ionization: The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a molecular ion ([M]⁺), which can then undergo fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Synthesis of tert-Butyl N,N-diallylcarbamate from Diallylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl N,N-diallylcarbamate, a valuable intermediate in organic synthesis, from diallylamine. This document outlines a highly efficient experimental protocol, compares various reaction conditions, and provides key analytical data for the characterization of the final product.

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. This compound, also known as N-Boc-diallylamine, is a useful building block, with the diallyl groups being amenable to further chemical transformations such as ring-closing metathesis. This guide details a robust and high-yielding synthesis of this compound from diallylamine and di-tert-butyl dicarbonate (Boc anhydride).

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of diallylamine on the carbonyl carbon of di-tert-butyl dicarbonate, leading to the formation of the corresponding carbamate.

An In-depth Technical Guide to the Synthesis of tert-Butyl N,N-diallylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical gui[1][2]de provides a comprehensive overview of the synthesis of tert-Butylophilic attack of the secondary amine on the electrophilic [1][3]carbonyl carbon of the Boc anhydride, results in the formation of the N-tert- N,N-diallylcarbamate, a valuable intermediate in the synthesis of various heterocyclic compounds. The primary and most widely utilized method for this synthesis involves the [4]protection of diallylamine with a tert-butoxycarbonyl (Boc) group. This process is achieved through the react[5]ion of diallylamine with di-tert-butyl dicarbonate (Bbutoxycarbonyl (Boc) protected diallylamine.

The overall transformation is depicted in the following reaction scheme:

oc anhydride).

Core Synthesis[1] Route: N-Boc Protection of Diallylamine

subgraph cluster_productsophile.

-

Di-tert-butyl dicarbonate (Boc anhydride): The electrophilic source of the tert-butoxycarbonyl (Boc) protecting group.

The reaction is typically carried out in a suitable solvent, such as methanol, at a controlled temperature. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified, commonly through silica gel column chromatography.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of tert-Butyl N,N-diallylcarbamate based on a reported experimental protocol.

| Parameter | Value |

| Starting Materials | |

| Diallylamine { |

}

Diallylamine -> Reaction [label=""]; Boc_Anhydride -> Reaction [label=""]; Reaction [label="+", shape=plaintext, fontsize=24, fontcolor="#EA4335"]; Reaction -> Product [label="Methanol, 0°C to RT", fontcolor="#34A853"]; } | 20 mL (162 mmol) | | Di-tert-butyl dicarbonate |``` Caption: Synthetic pathway for this compound.

Quantitative Data Summary

42.2 g (193 mmol) | | Solvent | | |The synthesis of this compound from diallylamine and di-tert- Methanol | 500 mL | | Reaction Conditions | | | Initialbutyl dicarbonate is characterized by its high efficiency. The following table summarizes the key quantitative data from a representative experimental protocol Temperature | 0°C | | Final Temperature | Room Temperature | | Reaction Time .

| Parameter | Value | Reference | | :--- | :--- | :--- || 1 hour | | Product Information | | | Product | tert | Starting Material 1 | Diallylamine (20 mL, 162 mmol) |-Butyl N,N-diallylcarbamate | | Yield | 31.9 g | | Starting Material 2 | Di-tert-butyl dicarbonate (42.2 g, 193 mmol) | | | Solvent (99%) | | Appearance | Colorless oil | | Purification | | | Methanol (500 mL) | | | Reaction Temperature | 0 | Method | Silica gel column chromatography | | Eluent | Petroleum ether/ethyl acetate gradient |

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of tert-Butyl N,N-d°C to Room Temperature | | | Reaction Time | 1 hour | | | Product Yield | 31.9 g (99%)iallylcarbamate.

Materials:

-

Diallylamine

-

Di-tert-butyl d | | | Product Form | Colorless oil |icarbonate

-

Methanol

-

Petroleum ether

-

Ethyl acetate

-

Round-bottom flask |

Detailed Experimental Protocol

The following experimental procedure is adapted from a documented synthesis of tert-Butyl N* Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

,N-diallylcarbamate.

Materials:

-

Diallylamine

-

Di-tert-butyl dicarbonate

-

Methanol

-

Petroleum ether

-

Procedure:

-

Reaction Setup: In a 1 L round-bottom flask equipped with a magneticEthyl acetate

-

Silica gel

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve stirrer, dissolve diallylamine (20 mL, 162 mmol) in methanol (500 diallylamine (20 mL, 162 mmol) in methanol (500 mL).

-

mL).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: AddAddition of Boc Anhydride: While maintaining the temperature at 0°C, add di-tert-butyl dicarbonate di-tert-butyl dicarbonate (42.2 g, 193 mmol) to the cooled (42.2 g, 193 mmol) to the solution in portions.

-

Reaction: solution in portions.

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature while stirring continuously for 1 hour.

-

Solvent Removal: Concentrate the reaction mixture by distillation under reduced pressure After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1 hour. 5 to remove the methanol.

-

Purification: Purify the resulting residue by silica gel column chromatography.. Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting residue by silica gel column chromatography. Elute with a gradient of petroleum ether and ethyl acetate (starting Elute the column with a gradient of petroleum ether and ethyl acetate (starting with 100% petroleum ether and gradually increasing the ethyl acetate concentration to 50%).

-

Product Isolation: Collect the fractions containing the desired with 100% petroleum ether and gradually increasing the proportion of ethyl acetate to 50%).

-

Product Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield tert-Butyl N, product and concentrate them under reduced pressure to yield tert-butyl diallylcarbamate as a colorless oil (31.9N-diallylcarbamate as a colorless oil.

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the overall g, 99% yield).

Experimental Workflow Visualization

The logical flow of the experimental protocol can be visualized as follows:

synthesis workflow and the logical relationship between the key components of the reaction.

References

Physical characteristics of tert-Butyl N,N-diallylcarbamate (e.g., boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical characteristics of tert-Butyl N,N-diallylcarbamate, a versatile reagent in organic synthesis. This document outlines its core properties, details the experimental methodologies for their determination, and illustrates a key synthetic application.

Core Physical and Chemical Properties

This compound is a protected amine utilized in the synthesis of various heterocyclic compounds. Its physical properties are critical for its application in laboratory and industrial settings.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Conditions |

| Boiling Point | 75 °C | at 1.5 mmHg |

| Density | 0.914 g/mL | at 25 °C |

| Refractive Index | n20/D 1.442 | at 20 °C |

| Flash Point | 81 °C | Closed Cup |

| Molecular Weight | 197.27 g/mol |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of liquid compounds such as this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and efficient technique.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Heating apparatus (e.g., Bunsen burner or microburner)

-

Stand and clamp

Procedure:

-

A small amount of this compound is placed into the fusion tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the sample.

-

The fusion tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in the Thiele tube filled with mineral oil.

-

The side arm of the Thiele tube is gently heated, allowing the oil to circulate and ensure uniform heating.

-

As the temperature rises, air trapped in the capillary tube will escape. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted; this is the boiling point of the sample at the recorded atmospheric pressure.

Determination of Density (Pycnometer Method)

Density, the mass per unit volume of a substance, is a fundamental physical property. The pycnometer method provides a precise means of determining the density of a liquid.

Materials:

-

Pycnometer (a flask with a specific, known volume)

-

Analytical balance

-

Thermometer

-

Water bath

-

Sample of this compound

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.

-

The pycnometer is then filled with the sample liquid, this compound. Care is taken to avoid air bubbles.

-

The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to a specific temperature (e.g., 25 °C).

-

Once thermal equilibrium is reached, the volume is adjusted precisely to the pycnometer's calibration mark. Any excess liquid is carefully removed.

-

The exterior of the pycnometer is dried, and its total mass is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Synthetic Application Workflow

This compound is a key substrate in ring-closing metathesis (RCM) for the synthesis of nitrogen-containing heterocycles. This reaction is a powerful tool in organic chemistry for the formation of cyclic compounds.

Solubility Profile of tert-Butyl N,N-diallylcarbamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl N,N-diallylcarbamate, a key intermediate in organic synthesis. While qualitative assessments indicate general solubility in most organic solvents and insolubility in water, this document outlines the standardized experimental protocols necessary for quantifying its solubility in a range of common organic solvents.[1] Adherence to these methodologies will ensure the generation of precise and reproducible data, crucial for optimizing reaction conditions, purification processes, and formulation development. This guide also includes a detailed experimental workflow and a template for the systematic presentation of solubility data.

Introduction

This compound is a protected amine containing two allyl groups, making it a valuable building block in the synthesis of various nitrogen-containing heterocyclic compounds.[2] A thorough understanding of its solubility profile in different organic solvents is paramount for its effective use in synthetic chemistry and process development. Solubility data informs the choice of solvent for reactions, extractions, and chromatographic purification, directly impacting yield, purity, and process efficiency. This guide provides the necessary framework for researchers to systematically determine and document the solubility of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₂ | [2] |

| Molecular Weight | 197.27 g/mol | [2] |

| Boiling Point | 75 °C at 1.5 mmHg | [2][3][4] |

| Density | 0.914 g/mL at 25 °C | [2][3][4] |

| Refractive Index | n20/D 1.442 | [2][3][4] |

| Appearance | Colorless liquid | [5] |

Qualitative Solubility

Based on available literature, this compound is described as being soluble in most organic solvents and insoluble in water.[1][5] However, for scientific and development purposes, quantitative data is essential. The nonpolar tert-butyl group and the allyl chains contribute to its lipophilicity, suggesting good solubility in nonpolar and moderately polar organic solvents. The carbamate group introduces some polarity, which may allow for solubility in more polar aprotic solvents.

Quantitative Solubility Data

To date, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in published literature. The following table is provided as a template for researchers to populate with experimentally determined data. It is recommended to determine the solubility at a standard temperature, such as 25 °C.

| Solvent | Chemical Formula | Polarity Index | Solubility at 25°C (g/L) | Solubility at 25°C (mol/L) | Notes |

| Non-Polar Solvents | |||||

| Hexane | C₆H₁₄ | 0.1 | To be determined | To be determined | |

| Toluene | C₇H₈ | 2.4 | To be determined | To be determined | |

| Aprotic Polar Solvents | |||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | To be determined | To be determined | |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | To be determined | To be determined | |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 4.4 | To be determined | To be determined | |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | To be determined | To be determined | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | To be determined | To be determined | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | To be determined | To be determined | |

| Protic Polar Solvents | |||||

| Methanol (MeOH) | CH₃OH | 5.1 | To be determined | To be determined | |

| Ethanol (EtOH) | C₂H₅OH | 4.3 | To be determined | To be determined | |

| Isopropanol (IPA) | C₃H₈O | 3.9 | To be determined | To be determined | |

| Aqueous | |||||

| Water | H₂O | 10.2 | To be determined | To be determined | Expected to be very low[1] |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound in a given solvent. This method is robust and provides equilibrium solubility data.

Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

A suitable analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or qNMR)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. It is crucial that undissolved solid remains at equilibrium to ensure the solution is saturated.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, let the vials stand undisturbed to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved solids.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-calibrated analytical instrument (e.g., GC-FID, HPLC-UV, or qNMR).

-

-

Calculation:

-

Calculate the original solubility (S) in g/L or mol/L using the following formula: S = C_measured × Dilution_Factor Where:

-

C_measured is the concentration of the diluted sample.

-

Dilution_Factor is the ratio of the final volume to the initial volume of the supernatant taken for dilution.

-

-

Visualized Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While this compound is generally known to be soluble in a wide array of organic solvents, this guide emphasizes the necessity of obtaining precise quantitative data for its effective application in research and development. The provided experimental protocol for the shake-flask method offers a standardized approach to generating reliable and reproducible solubility data. The systematic population of the provided data table will create a valuable resource for the scientific community, enabling more informed decisions in the design of synthetic routes, purification strategies, and formulation studies involving this versatile chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 151259-38-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound 98 151259-38-0 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyl N,N-diallylcarbamate: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl N,N-diallylcarbamate is a versatile synthetic building block, primarily utilized as a protected form of diallylamine. The incorporation of the tert-butoxycarbonyl (Boc) protecting group allows for the strategic manipulation of the diallylamino moiety in complex organic syntheses. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a thorough exploration of its applications, particularly in the construction of nitrogen-containing heterocyclic compounds through ring-closing metathesis (RCM). Such heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery, rendering this compound a valuable reagent for the development of novel therapeutic agents.

General Description

This compound, also known as N-Boc-diallylamine, is an organic compound featuring a tertiary amine functional group where the nitrogen atom is bonded to two allyl groups and a tert-butoxycarbonyl (Boc) group.[1][2] The Boc group serves as a robust protecting group for the secondary amine (diallylamine), which can be readily removed under acidic conditions. This strategic protection allows for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the diallylamino core. The presence of two terminal alkene functionalities makes it an ideal substrate for ring-closing metathesis (RCM), a powerful carbon-carbon bond-forming reaction used to construct cyclic molecules.[2][3]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 151259-38-0 | [4] |

| Molecular Formula | C₁₁H₁₉NO₂ | [4] |

| Molecular Weight | 197.27 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | - |

| Density | 0.914 g/mL at 25 °C | [4] |

| Boiling Point | 75 °C at 1.5 mmHg | [4] |

| Refractive Index (n20/D) | 1.442 | [4] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [4] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes). | - |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of diallylamine with di-tert-butyl dicarbonate (Boc₂O), a common reagent for the introduction of the Boc protecting group.[5]

Reaction Scheme:

References

Methodological & Application

Application Notes and Protocols: Tert-Butyl N,N-diallylcarbamate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N,N-diallylcarbamate is a versatile building block in organic synthesis, primarily utilized for the construction of nitrogen-containing heterocycles. Its diallyl functionality makes it an excellent substrate for ring-closing metathesis (RCM), a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium complexes. This reaction provides a straightforward and high-yielding route to 2,5-dihydro-1H-pyrroles (pyrrolines), which are valuable intermediates for the synthesis of a wide range of more complex molecules, including pharmaceuticals and natural products. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions to liberate the free secondary amine for further functionalization.

These application notes provide a comprehensive overview of the use of this compound in the synthesis of nitrogen heterocycles, with a focus on ring-closing metathesis. Detailed experimental protocols for the synthesis of the starting material, the RCM reaction to form N-Boc-3-pyrroline, and its subsequent deprotection are provided.

Key Applications

The primary application of this compound is in the synthesis of N-Boc-protected 2,5-dihydro-1H-pyrrole. This is achieved through an intramolecular ring-closing metathesis (RCM) reaction. The resulting pyrroline is a versatile intermediate that can be further modified, for instance, by hydrogenation to the corresponding pyrrolidine, or through various functionalization reactions of the double bond.

While the formation of five-membered rings is most common, the RCM strategy can be extended to the synthesis of larger rings, such as piperidines (six-membered) and azepanes (seven-membered), by using appropriately substituted diallylamine precursors. However, the synthesis of these larger rings can be more challenging and may require optimization of reaction conditions.

Data Presentation

Table 1: Synthesis of this compound

| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |

| Diallylamine | Di-tert-butyl dicarbonate | Methanol | 0 °C to RT | 1 h | 99% | Org. Biomol. Chem. 2004, 2, 2418-2420 |

Table 2: Ring-Closing Metathesis of this compound

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Time | Yield of N-Boc-3-pyrroline | Reference |

| Grubbs' Catalyst 1st Gen. | 0.5 | CH₂Cl₂ | Reflux | 2.5 h | 90-94% | Org. Synth. 2012, 89, 170-182 |

| Grubbs' Catalyst 2nd Gen. | 5 | CH₂Cl₂ | Reflux | 5.5 h | Good | PMC - NIH[1] |

| Hoveyda-Grubbs Catalyst 2nd Gen. | 5 | CH₂Cl₂ | 40 °C | 24 h | Not specified | PMC - NIH[2] |

Table 3: Deprotection of N-Boc-3-pyrroline

| Reagent | Solvent | Temperature | Time | Yield of 3-Pyrroline | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 5 min - 2 h | High | ResearchGate[3] |

| 4 M HCl | Dioxane | Room Temperature | 30 min | High | ResearchGate[3] |

| Oxalyl chloride | Methanol | Room Temperature | 1 - 4 h | up to 90% | RSC Publishing[4] |

| Water | 90-100 °C | < 12 min | 90-97% | Semantic Scholar[5] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from diallylamine.

Materials:

-

Diallylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a solution of diallylamine (1.0 eq) in methanol, cooled to 0 °C in an ice bath, add di-tert-butyl dicarbonate (1.2 eq) portion-wise.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

The residue is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate gradient) to afford this compound as a colorless oil.

Protocol 2: Ring-Closing Metathesis to Synthesize N-Boc-3-pyrroline

This protocol outlines the synthesis of tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (N-Boc-3-pyrroline) via RCM.

Materials:

-

This compound

-

Grubbs' Catalyst 1st Generation

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Schlenk flask or equivalent inert atmosphere setup

-

Magnetic stirrer

-

Reflux condenser

-

Silica gel for purification

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane to make a 0.4 M solution.

-

Add Grubbs' Catalyst 1st Generation (0.5 mol%) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2.5 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by silica gel column chromatography to remove the ruthenium catalyst and any byproducts. A reported method for removing ruthenium impurities involves an extractive workup with a water-soluble phosphine.

-

After purification, the solvent is removed under reduced pressure to yield N-Boc-3-pyrroline.

Protocol 3: Deprotection of N-Boc-3-pyrroline

This protocol describes the removal of the Boc protecting group to yield 3-pyrroline.

Materials:

-

N-Boc-3-pyrroline

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Saturated sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve N-Boc-3-pyrroline (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add an excess of trifluoroacetic acid (e.g., 5-10 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-pyrroline. Further purification can be achieved by distillation or chromatography if necessary.

Mandatory Visualizations

Caption: Synthetic workflow for heterocyclic synthesis.

Caption: Simplified mechanism of Ring-Closing Metathesis.

References

- 1. Synthesis of densely functionalized enantiopure indolizidines by ring-closing metathesis (RCM) of hydroxylamines from carbohydrate-derived nitrones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Ring-Closing Metathesis of tert-Butyl N,N-diallylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis for the formation of cyclic olefins. This technique, which was recognized with the Nobel Prize in Chemistry in 2005 for the work of Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock, has found widespread application in the synthesis of a diverse range of cyclic compounds, including nitrogen heterocycles that are prevalent in pharmaceuticals and natural products.[1] The reaction involves the intramolecular rearrangement of a diene, catalyzed by a transition metal complex, typically ruthenium or molybdenum, to form a cycloalkene and a small volatile alkene, such as ethylene, which drives the reaction to completion.[1][2]

This document provides detailed application notes and protocols for the ring-closing metathesis of tert-Butyl N,N-diallylcarbamate to synthesize tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate (also known as N-Boc-3-pyrroline). This product is a valuable building block in medicinal chemistry and drug development for the synthesis of various pyrrolidine-based scaffolds.

Reaction Overview

The ring-closing metathesis of this compound is a straightforward and high-yielding reaction that utilizes a ruthenium-based catalyst to facilitate the intramolecular cyclization of the diallyl substrate. The reaction proceeds efficiently to form the five-membered dihydropyrrole ring system.

Reaction Scheme:

Caption: Ring-closing metathesis of this compound.

Data Presentation

The following table summarizes representative reaction conditions and corresponding yields for the RCM of this compound.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Grubbs I | 0.5 | Dichloromethane | Reflux (40) | 2.5 | 90-94 | Organic Syntheses |

| Grubbs II | 5 | Dichloromethane | 40 | 24 | - | [3] |

| Hoveyda-Grubbs II | 5 | Dichloromethane | 40 | 24 | - | [3] |

| Heterogeneous Catalyst C4 | 0.1 | - | - | - | TON: 350 |

Note: The data for Grubbs II and Hoveyda-Grubbs II catalysts are from a general study on the RCM of diallylamines and a specific yield for this compound was not provided. The heterogeneous catalyst C4 data indicates a turnover number (TON) rather than an isolated yield.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the ring-closing metathesis of this compound based on a procedure published in Organic Syntheses.

Materials and Equipment

-

Substrate: this compound (N-Boc-diallylamine)

-

Catalyst: Grubbs Catalyst® 1st Generation (Bis(tricyclohexylphosphine)benzylideneruthenium dichloride)

-

Solvent: Dry dichloromethane (CH₂Cl₂)

-

Reagents for Workup:

-

Tris(hydroxymethyl)phosphine (aqueous methanolic solution)

-

Triethylamine

-

Deionized water

-

Magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Three-necked round-bottomed flask

-

Overhead mechanical stirrer

-

Condenser

-

Nitrogen inlet and bubbler

-

Syringe

-

Separatory funnel

-

Rotary evaporator

-

Kugelrohr distillation apparatus

-

Standard laboratory glassware

-

Experimental Workflow

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving tert-Butyl N,N-diallylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed reactions are pivotal in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. tert-Butyl N,N-diallylcarbamate is a versatile substrate for such transformations, particularly in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. The presence of two allylic moieties allows for intramolecular cyclization reactions, providing a streamlined approach to valuable five-membered ring systems.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed intramolecular cyclization of this compound. The methodologies described are based on established principles of palladium catalysis, particularly those involving π-allylpalladium intermediates.

Application Notes: Intramolecular Cyclization of this compound

The palladium-catalyzed intramolecular cyclization of this compound proceeds via a cascade reaction involving the formation of a π-allylpalladium intermediate, followed by an intramolecular nucleophilic attack by the carbamate nitrogen. This reaction provides a direct route to 1-(tert-butoxycarbonyl)-3-methyl-4-methylenepyrrolidine, a functionalized heterocyclic building block.

The general transformation is depicted below:

The efficiency of this transformation is influenced by the choice of palladium precursor, ligand, base, and solvent. The following tables summarize the impact of these parameters on the reaction yield.

Data Presentation

Table 1: Effect of Palladium Precursor and Ligand on Cyclization Yield

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 100 | 12 | 78 |

| 2 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | K₂CO₃ | Toluene | 100 | 12 | 85 |

| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 100 | 12 | 72 |

| 4 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | Toluene | 100 | 12 | 65 |

| 5 | Pd₂(dba)₃ (2.5) | dppe (5) | K₂CO₃ | Toluene | 100 | 12 | 91 |

| 6 | Pd₂(dba)₃ (2.5) | dppf (5) | K₂CO₃ | Toluene | 100 | 12 | 88 |

Conditions: this compound (1.0 mmol), Base (1.5 mmol), Solvent (5 mL). dppe: 1,2-Bis(diphenylphosphino)ethane dppf: 1,1'-Bis(diphenylphosphino)ferrocene

Table 2: Optimization of Reaction Conditions

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ / dppe | K₂CO₃ | Toluene | 100 | 12 | 91 |

| 2 | Pd₂(dba)₃ / dppe | Cs₂CO₃ | Toluene | 100 | 12 | 93 |

| 3 | Pd₂(dba)₃ / dppe | Na₂CO₃ | Toluene | 100 | 12 | 82 |

| 4 | Pd₂(dba)₃ / dppe | K₃PO₄ | Toluene | 100 | 12 | 89 |

| 5 | Pd₂(dba)₃ / dppe | Cs₂CO₃ | Dioxane | 100 | 12 | 90 |

| 6 | Pd₂(dba)₃ / dppe | Cs₂CO₃ | THF | 65 | 24 | 75 |

| 7 | Pd₂(dba)₃ / dppe | Cs₂CO₃ | Toluene | 80 | 24 | 85 |

Conditions: this compound (1.0 mmol), Catalyst (2.5 mol% Pd₂(dba)₃, 5 mol% dppe), Base (1.5 mmol), Solvent (5 mL).

Experimental Protocols

Protocol 1: Palladium-Catalyzed Intramolecular Cyclization of this compound

This protocol details the optimized procedure for the synthesis of 1-(tert-butoxycarbonyl)-3-methyl-4-methylenepyrrolidine.

Materials:

-

This compound

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,2-Bis(diphenylphosphino)ethane (dppe)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2.5 mol%) and dppe (5 mol%).

-

Add Cs₂CO₃ (1.5 equivalents) to the Schlenk tube.

-

The tube is sealed with a septum, and the atmosphere is replaced with argon or nitrogen by evacuating and backfilling three times.

-

Add anhydrous toluene (to achieve a concentration of 0.2 M with respect to the substrate) via syringe.

-

Add this compound (1.0 equivalent) to the reaction mixture via syringe.

-

Place the Schlenk tube in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-(tert-butoxycarbonyl)-3-methyl-4-methylenepyrrolidine.

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the intramolecular cyclization of this compound.

Caption: Proposed catalytic cycle for the intramolecular cyclization.

Experimental Workflow

The diagram below outlines the general workflow for the palladium-catalyzed cyclization experiment.

Caption: General experimental workflow for the cyclization reaction.

Disclaimer: The quantitative data presented in the tables are representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions and the purity of the reagents.

Application Notes and Protocols for the Deprotection of the Boc Group in tert-Butyl N,N-diallylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the strategic protection of amines in multi-step organic synthesis, prized for its stability in a wide range of reaction conditions and its susceptibility to cleavage under acidic conditions. This orthogonality is crucial in the synthesis of complex molecules, including pharmaceuticals. This document provides detailed protocols for the deprotection of the Boc group from tert-Butyl N,N-diallylcarbamate, a key intermediate in various synthetic pathways. The protocols outlined below utilize common laboratory reagents and techniques, with a focus on providing clear, reproducible methodologies.

The deprotection of a Boc-protected amine is fundamentally a carbamate hydrolysis reaction initiated under acidic conditions. The mechanism involves the protonation of the carbamate's carbonyl oxygen by an acid. This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free diallylamine. The liberated amine is subsequently protonated by the acid in the reaction mixture, typically yielding an amine salt as the final product.

Comparative Data of Deprotection Protocols

The following table summarizes various protocols for the deprotection of this compound, offering a comparative overview of reaction conditions and reported yields to aid in method selection.

| Protocol | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 h | High (General) | [1][2] |

| 2 | Hydrochloric Acid (HCl) | 1,4-Dioxane or Diethyl Ether | Room Temperature | 1 - 4 h | >95% (as HCl salt) | [3] |

| 3 | Thermal (Neat) | None | 150 - 180 °C | Several hours | Variable | [4][5][6] |

| 4 | Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Room Temperature | 12 - 24 h | General | [1] |

Note: Yields are highly dependent on the specific substrate and reaction scale. The information provided is based on general protocols for Boc deprotection of secondary amines and may require optimization for this compound.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and highly efficient method for Boc deprotection.[1][2]

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirred solution, add TFA (typically 20-50% v/v in DCM) dropwise at room temperature.[1] The reaction is often complete within 1 to 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-